molecular formula C26H25N3O4S B11434933 6-[2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

6-[2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

Cat. No.: B11434933
M. Wt: 475.6 g/mol
InChI Key: CXMVTDZJZZQGBH-UHFFFAOYSA-N
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Description

6-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-PHENYLHEXANAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with a phenylethyl group and a phenylhexanamide moiety, making it a unique and intriguing molecule for scientific research.

Preparation Methods

The synthesis of 6-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-PHENYLHEXANAMIDE can be achieved through multicomponent reactions. One efficient method involves the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction proceeds via a tandem Knoevenagel–Michael protocol, which is known for its high atom economy and operational simplicity. The reaction conditions typically involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at an elevated temperature.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thienopyrimidine core can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: The compound’s potential biological activities, such as antiviral and anticancer properties, make it a subject of interest for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar compounds include other thienopyrimidines and pyrimidine derivatives. These compounds share a common core structure but differ in their substituents, leading to variations in their biological activities and properties. The unique combination of the thienopyrimidine core with phenylethyl and phenylhexanamide groups in 6-[2,4-DIOXO-1-(2-OXO-2-PHENYLETHYL)-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-PHENYLHEXANAMIDE sets it apart from other similar compounds .

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

6-(2,4-dioxo-1-phenacylthieno[3,2-d]pyrimidin-3-yl)-N-phenylhexanamide

InChI

InChI=1S/C26H25N3O4S/c30-22(19-10-4-1-5-11-19)18-29-21-15-17-34-24(21)25(32)28(26(29)33)16-9-3-8-14-23(31)27-20-12-6-2-7-13-20/h1-2,4-7,10-13,15,17H,3,8-9,14,16,18H2,(H,27,31)

InChI Key

CXMVTDZJZZQGBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3

Origin of Product

United States

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